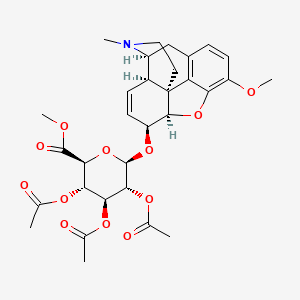
Codeine b-D-Glucuronide Triacetate Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Codeine b-D-Glucuronide Triacetate Methyl Ester: is a derivative of codeine, an opiate used primarily for its analgesic, antitussive, and antidiarrheal properties. This compound is a modified form of codeine, where the glucuronide moiety is acetylated and methylated, enhancing its chemical stability and potentially altering its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Codeine b-D-Glucuronide Triacetate Methyl Ester typically involves multiple steps:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Codeine b-D-Glucuronide Triacetate Methyl Ester can undergo oxidation reactions, particularly at the methoxy group, forming demethylated products.
Reduction: The compound can be reduced at the carbonyl groups of the acetyl moieties, potentially forming hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Demethylated codeine derivatives.
Reduction: Hydroxylated codeine derivatives.
Substitution: Substituted codeine esters.
Scientific Research Applications
Chemistry:
Analytical Standards: Used as a reference standard in analytical chemistry for the quantification of codeine metabolites.
Synthetic Chemistry: Employed in the synthesis of novel opioid derivatives for research purposes.
Biology:
Metabolism Studies: Utilized in studies investigating the metabolic pathways of codeine and its derivatives.
Medicine:
Pharmacokinetics: Studied for its pharmacokinetic properties to understand the absorption, distribution, metabolism, and excretion of codeine derivatives.
Industry:
Pharmaceuticals: Potential use in the development of new opioid medications with improved stability and efficacy.
Mechanism of Action
Mechanism: Codeine b-D-Glucuronide Triacetate Methyl Ester exerts its effects primarily through its interaction with the μ-opioid receptor (MOR). Upon binding to MOR, it inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission . This results in analgesic and antitussive effects.
Molecular Targets and Pathways:
μ-Opioid Receptor (MOR): The primary target for its analgesic effects.
G-Protein Coupled Receptor Pathways: Involvement in downstream signaling pathways that modulate pain perception and response.
Comparison with Similar Compounds
Codeine-6-glucuronide: A major metabolite of codeine with similar pharmacological properties.
Morphine-6-glucuronide: Another glucuronide derivative with potent analgesic effects.
Norcodeine: A demethylated metabolite of codeine with reduced potency.
Uniqueness: Codeine b-D-Glucuronide Triacetate Methyl Ester is unique due to its acetylated and methylated glucuronide moiety, which may confer enhanced stability and altered pharmacokinetics compared to its parent compound and other similar derivatives .
Properties
CAS No. |
20736-10-1 |
|---|---|
Molecular Formula |
C31H37NO12 |
Molecular Weight |
615.6 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[[(4S,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H37NO12/c1-14(33)39-24-25(40-15(2)34)27(41-16(3)35)30(44-26(24)29(36)38-6)42-21-10-8-18-19-13-17-7-9-20(37-5)23-22(17)31(18,28(21)43-23)11-12-32(19)4/h7-10,18-19,21,24-28,30H,11-13H2,1-6H3/t18-,19-,21-,24-,25-,26-,27+,28-,30+,31-/m0/s1 |
InChI Key |
TWBYONVUJYLYAT-GMFRFZEASA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@H]2C=C[C@H]3[C@@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)OC)CCN4C)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2C=CC3C4CC5=C6C3(C2OC6=C(C=C5)OC)CCN4C)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















